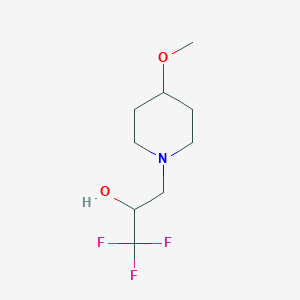
1,1,1-Trifluoro-3-(4-methoxypiperidin-1-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-3-(4-methoxypiperidin-1-yl)propan-2-ol is a fluorinated organic compound that features a trifluoromethyl group and a piperidine ring substituted with a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-3-(4-methoxypiperidin-1-yl)propan-2-ol typically involves the reaction of 1,1,1-trifluoro-2-propanol with 4-methoxypiperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is typically heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Trifluoro-3-(4-methoxypiperidin-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of 1,1,1-trifluoro-3-(4-methoxypiperidin-1-yl)propan-2-one.
Reduction: Formation of 1,1,1-trifluoro-3-(4-methoxypiperidin-1-yl)propan-2-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,1,1-Trifluoro-3-(4-methoxypiperidin-1-yl)propan-2-ol has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials with specific properties such as hydrophobicity and thermal stability.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its ability to mimic certain biological molecules.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism by which 1,1,1-Trifluoro-3-(4-methoxypiperidin-1-yl)propan-2-ol exerts its effects depends on its specific application. In medicinal chemistry, it may act as an agonist or antagonist at specific receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and interact with target proteins. The piperidine ring can interact with various enzymes and receptors, influencing their activity and leading to the desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1,1-Trifluoro-3-(4-methylpiperazin-1-yl)propan-2-ol
- 1,1,1-Trifluoro-3-(4-methylpiperidin-1-yl)propan-2-ol
- 1,1,1-Trifluoro-3-(4-phenylpiperidin-1-yl)propan-2-ol
Uniqueness
1,1,1-Trifluoro-3-(4-methoxypiperidin-1-yl)propan-2-ol is unique due to the presence of the methoxy group on the piperidine ring, which can influence its chemical reactivity and biological activity. The trifluoromethyl group imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C9H16F3NO2 |
|---|---|
Peso molecular |
227.22 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-3-(4-methoxypiperidin-1-yl)propan-2-ol |
InChI |
InChI=1S/C9H16F3NO2/c1-15-7-2-4-13(5-3-7)6-8(14)9(10,11)12/h7-8,14H,2-6H2,1H3 |
Clave InChI |
VTLVQTUBQGLKIJ-UHFFFAOYSA-N |
SMILES canónico |
COC1CCN(CC1)CC(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





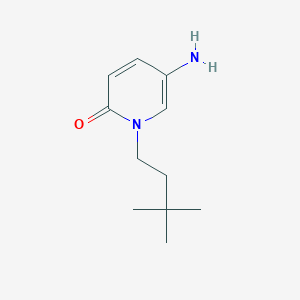

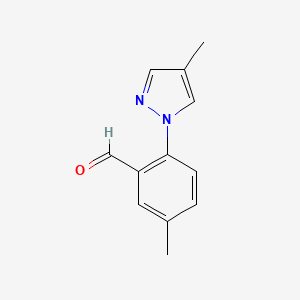
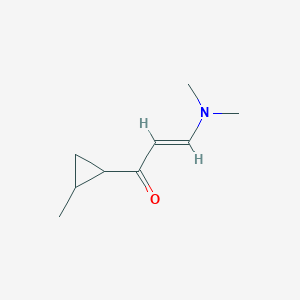
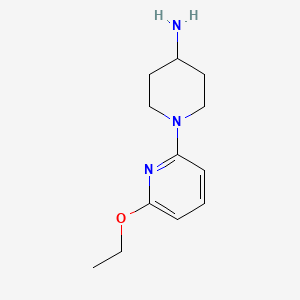
![3-Bromo-6-methyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13320100.png)
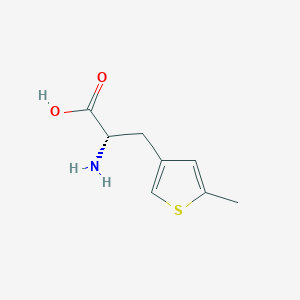

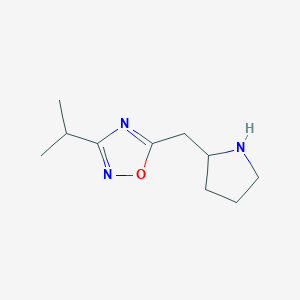
![1A,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline-6-carbonitrile](/img/structure/B13320119.png)

